6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine
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Overview
Description
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a chromogenic substrate used primarily for the detection of the enzyme beta-glucuronidase. This compound is colorless until it undergoes enzymatic hydrolysis by beta-glucuronidase, resulting in the release of a blue-colored product. This property makes it particularly useful in various biochemical assays and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt typically involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-glucuronic acid in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronide moiety, releasing the indolyl derivative, which then undergoes oxidation to form a blue-colored product .
Common Reagents and Conditions
Reagents: Beta-glucuronidase enzyme, buffer solutions (e.g., phosphate buffer)
Conditions: Optimal pH for enzyme activity (usually around pH 7.0), controlled temperature (typically 37°C)
Major Products Formed
The major product formed from the enzymatic hydrolysis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a blue-colored indolyl derivative, which is used as an indicator in various assays .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is widely used in scientific research for its ability to act as a chromogenic substrate for beta-glucuronidase. Some of its applications include:
Chemistry: Used in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: Employed in histochemical assays to detect beta-glucuronidase activity in tissues and cells.
Medicine: Utilized in diagnostic assays to identify bacterial infections, as many bacteria produce beta-glucuronidase.
Industry: Applied in quality control processes to detect contamination by beta-glucuronidase-producing organisms
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronide moiety, releasing the indolyl derivative. This derivative then undergoes oxidation, resulting in the formation of a blue-colored product. The molecular target of this compound is the beta-glucuronidase enzyme, and the pathway involved is the hydrolysis of the glucuronide bond .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Another chromogenic substrate used for the detection of beta-galactosidase.
5-Bromo-4-chloro-3-indolyl-phosphate: Used for the detection of alkaline phosphatase activity.
4-Methylumbelliferyl-beta-D-glucuronide: A fluorogenic substrate for beta-glucuronidase detection
Uniqueness
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is unique due to its specific application in detecting beta-glucuronidase activity, which is not shared by all chromogenic substrates. Its ability to produce a distinct blue color upon enzymatic hydrolysis makes it particularly valuable in various assays and research applications .
Properties
Molecular Formula |
C20H26BrClN2O7 |
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Molecular Weight |
521.8 g/mol |
IUPAC Name |
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2 |
InChI Key |
JXCKZXHCJOVIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br |
Origin of Product |
United States |
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